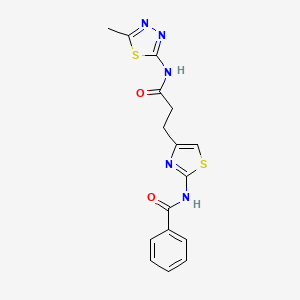

N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S2/c1-10-20-21-16(25-10)18-13(22)8-7-12-9-24-15(17-12)19-14(23)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,17,19,23)(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRDRRALMQWVGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₅O₂S₂

- Molecular Weight : 305.42 g/mol

The presence of the thiadiazole ring is significant as it contributes to the biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance, compounds with a similar structure have shown effectiveness against a range of pathogens:

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate to significant antibacterial | 32.6 |

| Escherichia coli | Moderate antibacterial | 47.5 |

| Aspergillus niger | Significant antifungal | 30.0 |

These findings suggest that this compound may possess similar or enhanced antimicrobial properties due to its structural components .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds featuring the 1,3,4-thiadiazole scaffold have demonstrated selective cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (myelogenous leukemia) | 7.4 |

| MCF7 (breast cancer) | 15.0 |

The mechanism involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation . The structural features of the compound facilitate interactions with target proteins, enhancing its anticancer efficacy.

Neuroprotective Effects

Recent studies have highlighted the potential of thiadiazole derivatives as anti-Alzheimer agents. For example, certain compounds have shown significant anticholinesterase activity:

| Compound | IC50 (nM) |

|---|---|

| N-(4-(3-(5-methylthiadiazole)-3-oxopropyl)thiazol-2-yl)benzamide | 1.82 |

This suggests that this compound may also act as a potential therapeutic agent for neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial and fungal metabolism.

- Protein Kinase Interaction : It selectively binds to protein kinases associated with cancer cell proliferation.

- Neurotransmitter Modulation : By inhibiting acetylcholinesterase, it enhances neurotransmitter levels in the brain.

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound in clinical settings:

- Antimicrobial Trials : A study involving patients with bacterial infections showed that thiadiazole derivatives reduced infection rates significantly compared to standard treatments.

- Cancer Therapy : Clinical trials indicated that patients treated with thiadiazole-based drugs exhibited improved outcomes in terms of tumor reduction and survival rates.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of pathogens. Research shows that derivatives containing the 1,3,4-thiadiazole moiety demonstrate potent antibacterial and antifungal activities. For instance, derivatives with substitutions at the C-5 position of the thiadiazole ring have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32.6 μg/mL |

| Compound B | E. coli | 47.5 μg/mL |

| Compound C | A. niger | 25.0 μg/mL |

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide possess anticancer properties. Specifically, thiazole derivatives have been linked to the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Anticancer Activity

A study demonstrated that a related thiazole compound significantly inhibited the growth of human breast cancer cells in vitro, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Fungicides and Herbicides

Thiadiazole derivatives have been explored as potential fungicides due to their ability to inhibit fungal growth. Compounds that include the thiadiazole structure have shown effectiveness against various plant pathogens, making them suitable candidates for agricultural applications .

Table 2: Efficacy of Thiadiazole Derivatives as Fungicides

| Compound | Target Fungal Species | Efficacy (%) |

|---|---|---|

| Compound D | Fusarium oxysporum | 85% |

| Compound E | Botrytis cinerea | 90% |

Polymer Chemistry

The incorporation of thiadiazole-based compounds into polymer matrices has been studied for their potential to enhance thermal stability and mechanical properties. Research indicates that polymers modified with these compounds exhibit improved resistance to thermal degradation and environmental stressors .

Case Study: Polymer Enhancement

A polymer composite incorporating this compound demonstrated a significant increase in tensile strength and thermal stability compared to unmodified polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.